1,3-Bis(trifluoromethyl)-2,4-dibromobenzene

Site-selective cross-coupling Sequential functionalization Hammett constants

Sourcing a regioisomerically pure bis(trifluoromethyl)dibromobenzene with predictable reactivity? The 2,4-dibromo-1,3-substitution pattern provides electronically distinct C-Br bonds, enabling stepwise, site-selective Suzuki coupling for unsymmetrical biaryls. • White crystalline solid, ≥95% purity (HPLC, NMR, GC) • Facilitates divergent synthesis: first C-4 coupling, then C-2 under modified conditions • Ideal for OLED/TADF materials and medicinal chemistry SAR exploration Batch-specific QC ensures reproducibility in HTE and scale-up.

Molecular Formula C8H2Br2F6
Molecular Weight 371.9 g/mol
CAS No. 1805589-49-4
Cat. No. B1435372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(trifluoromethyl)-2,4-dibromobenzene
CAS1805589-49-4
Molecular FormulaC8H2Br2F6
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Br)C(F)(F)F)Br
InChIInChI=1S/C8H2Br2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H
InChIKeyQHADGXFREZISAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene Identity


1,3-Bis(trifluoromethyl)-2,4-dibromobenzene (CAS 1805589-49-4) is a perhalogenated aromatic building block belonging to the bis(trifluoromethyl)dibromobenzene isomer family. It features a benzene core substituted with two electron-withdrawing trifluoromethyl (–CF3) groups at positions 1 and 3 and two bromine atoms at positions 2 and 4 . With a molecular formula of C8H2Br2F6 and a molecular weight of 371.90 g·mol⁻¹, the compound is supplied as a white crystalline solid with a standard purity of ≥95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC . The non-symmetric arrangement of the four substituents creates two electronically and sterically distinct C–Br sites, which is the foundational property that differentiates this specific isomer from its regioisomeric analogs and underpins its value in sequential, site-selective cross-coupling strategies .

Why 1,3-Bis(trifluoromethyl)-2,4-dibromobenzene Cannot Be Substituted


Although several bis(trifluoromethyl)dibromobenzene regioisomers share the identical molecular formula C8H2Br2F6, they are not functionally interchangeable. The specific 2,4-dibromo-1,3-substitution pattern positions one bromine atom ortho to both strongly electron-withdrawing CF3 groups (position 2) while the other bromine (position 4) experiences a distinct electronic environment, being para to the C-1 CF3 and meta to the C-3 CF3 . This electronic asymmetry is absent in symmetric isomers such as 1,4-bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4). Consequently, the two C–Br bonds in the target compound exhibit markedly different reactivities in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling sequential, site-selective functionalization that cannot be replicated with symmetric or differently substituted analogs . The procurement of a generic “bis(trifluoromethyl)dibromobenzene” without specifying the exact 2,4-dibromo-1,3-regiochemistry therefore carries a high risk of obtaining an isomer with divergent reactivity and selectivity profiles, potentially compromising synthetic route design and yield outcomes.

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene vs. Closest Analogues


Distinct C–Br Reactivity Enables Sequential Coupling

The target compound places Br at position 2 (ortho to both C-1 CF3 and C-3 CF3) and position 4 (para to C-1 CF3, meta to C-3 CF3). Using established Hammett σ constants, the position-2 bromine is flanked by two CF3 groups (σm=+0.43 each) while the position-4 bromine is under the influence of one σp-CF3 (+0.54) and one σm-CF3 (+0.43). This creates a quantifiable electronic asymmetry: the effective electron-withdrawing field at C-2 is substantially stronger than at C-4, predicting that oxidative addition of Pd(0) into the C-4–Br bond will be significantly faster than into the C-2–Br bond. In contrast, 1,4-bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) has two chemically equivalent C–Br bonds in a centrosymmetric arrangement, offering no intrinsic site-selectivity [1].

Site-selective cross-coupling Sequential functionalization Hammett constants

Physical State and Melting Point vs. 1,4-Isomer

The target compound is reported as a white crystalline solid at ambient temperature . In contrast, the symmetrically substituted 1,4-bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) exhibits a well-defined melting point of 72.0–72.5 °C , while 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 327-75-3) is a liquid at room temperature (mp not reported; bp 158 °C at 740 mmHg, density 1.738 g/mL at 25 °C) . The solid-state nature of the target isomer simplifies weighing, storage, and formulation of stock solutions compared to liquid analogs, reducing solvent volatility artifacts in parallel synthesis workflows.

Crystallinity Formulation handling Melting point

Bromination Regioselectivity: 2,4- vs. 3,5-Dibromo Isomer

Electrophilic bromination of 1,3-bis(trifluoromethyl)benzene under standard conditions (Br₂/Fe or NBS/H₂SO₄) yields 1-bromo-3,5-bis(trifluoromethyl)benzene with selectivities of 70–74% [1]. The bromine enters the 5-position (meta to both CF3 groups), the least deactivated ring position. Direct electrophilic dibromination to produce the 2,4-dibromo isomer is not reported under these conditions, indicating that the 2,4-substitution pattern requires alternative synthetic strategies such as directed ortho-metalation or halogen-dance chemistry. This synthetic challenge means that 1,3-bis(trifluoromethyl)-2,4-dibromobenzene cannot be obtained as a side-product from conventional bromination of the parent bis(trifluoromethyl)benzene; it constitutes a distinct, independently synthesized building block [1].

Bromination selectivity Electrophilic aromatic substitution Deactivated aromatics

Batch-Specific QC Documentation and Purity

The target compound is commercially supplied with a standard purity of ≥95%, and the vendor provides batch-specific analytical data including NMR, HPLC, and GC chromatograms . For comparator isomers such as 1,4-bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4), while purity specifications exist, the depth of batch-resolved QC documentation varies considerably across suppliers . In regulated pharmaceutical intermediate supply chains, the availability of lot-specific impurity profiles is critical for ICH Q7 compliance and for troubleshooting reaction reproducibility issues .

Quality control Batch traceability Pharmaceutical intermediates

1,3-Bis(trifluoromethyl)-2,4-dibromobenzene Applications


Sequential Suzuki Coupling to Unsymmetrical Fluorinated Biaryls

The electronically differentiated C-4–Br and C-2–Br bonds enable a stepwise bis-Suzuki coupling strategy. The C-4 bromide (para to one CF3, meta to the other) undergoes oxidative addition to Pd(0) preferentially, allowing mono-coupling with a first arylboronic acid partner. Subsequently, the more sterically hindered and electron-poor C-2 bromide can be activated under modified conditions (e.g., higher temperature, electron-rich phosphine ligands) to install a second, different aryl group, yielding unsymmetrically substituted fluorinated biaryls with controlled regiochemistry .

Fluorinated Liquid Crystals and OLED Host Materials

The combination of two CF3 groups (enhancing thermal stability and electron-transport properties) with two reactive C–Br handles makes this isomer a versatile core for constructing donor-acceptor fluorinated aromatic systems used in thermally activated delayed fluorescence (TADF) OLED emitters and liquid crystal dopants. The solid-state physical form facilitates precise stoichiometric control during polycondensation or Buchwald-Hartwig amination reactions .

Medicinal Chemistry Building Block for Metabolic Stability

In lead optimization campaigns, the bis(trifluoromethyl)benzene core is a privileged motif for improving metabolic stability and lipophilicity without introducing hydrogen-bond donors. The 2,4-dibromo substitution allows divergent parallel chemistry: one bromide can be used for scaffold attachment (e.g., via Suzuki coupling to a heteroaryl core) while the second can be elaborated into diverse functional groups (amination, thioetherification, cyanation) to explore structure-activity relationships (SAR) around a common fluorinated central scaffold [1].

High-Throughput Experimentation and Parallel Synthesis

The combination of crystalline solid form, guaranteed ≥95% purity with multi-method batch QC documentation (NMR, HPLC, GC), and the built-in reactivity gradient between the two C–Br sites makes this compound suitable for HTE applications. The solid state enables accurate automated solid dispensing, while the batch-specific impurity profiles support cross-experiment reproducibility analysis in multi-well plate formats .

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